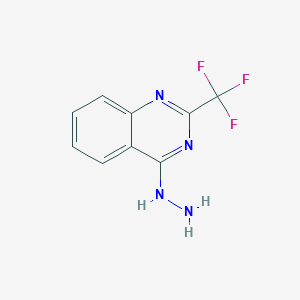

4-Hydrazino-2-(trifluoromethyl)quinazoline

Description

The exact mass of the compound 4-Hydrazino-2-(trifluoromethyl)quinazoline is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 19.4 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Hydrazino-2-(trifluoromethyl)quinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydrazino-2-(trifluoromethyl)quinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[2-(trifluoromethyl)quinazolin-4-yl]hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N4/c10-9(11,12)8-14-6-4-2-1-3-5(6)7(15-8)16-13/h1-4H,13H2,(H,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBZZCRXGECYMPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363080 |

Source

|

| Record name | 4-hydrazino-2-(trifluoromethyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24831688 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

154136-31-9 |

Source

|

| Record name | 4-hydrazino-2-(trifluoromethyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 4-Hydrazino-2-(trifluoromethyl)quinazoline

A Strategic Intermediate for Fused Heterocyclic Scaffolds and Kinase Inhibitor Discovery

Executive Summary

4-Hydrazino-2-(trifluoromethyl)quinazoline (CAS: 154136-31-9) is a high-value heterocyclic intermediate used primarily in the synthesis of fused ring systems such as [1,2,4]triazolo[4,3-c]quinazolines and [1,2,4]triazolo[1,5-c]quinazolines. Its structural significance lies in the 2-trifluoromethyl (CF₃) moiety , which imparts critical physicochemical properties—enhanced metabolic stability, increased lipophilicity, and strong electron-withdrawing effects—that are highly prized in medicinal chemistry, particularly for EGFR tyrosine kinase inhibitors and antimicrobial agents.

This guide provides a rigorous technical analysis of its synthesis, reaction mechanisms, and downstream applications, designed for researchers requiring high-purity scaffold derivatization.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

| Property | Specification |

| IUPAC Name | 4-Hydrazinyl-2-(trifluoromethyl)quinazoline |

| CAS Number | 154136-31-9 |

| Molecular Formula | C₉H₇F₃N₄ |

| Molecular Weight | 228.17 g/mol |

| Melting Point | 258–261 °C |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in Ethanol; insoluble in Water |

| pKa (Predicted) | ~2.80 (Hydrazine NH protonation) |

Senior Scientist Insight: The CF₃ Effect

The presence of the trifluoromethyl group at the C2 position is not merely decorative. It significantly lowers the electron density of the pyrimidine ring compared to a methyl or methoxy analog. This makes the C4 position highly electrophilic, facilitating nucleophilic attack, but it also reduces the basicity of the ring nitrogens, influencing the pKa and binding affinity in biological pockets (e.g., ATP binding sites of kinases).

Synthesis Protocol: Nucleophilic Aromatic Substitution ( )

The synthesis relies on the displacement of a leaving group (typically chloride) at the 4-position by hydrazine. Due to the electron-withdrawing nature of the CF₃ group, the 4-chloro substrate is highly activated, often allowing the reaction to proceed under milder conditions than unsubstituted quinazolines.

Reagents & Materials[4][5][6][7][8][9]

-

Substrate: 4-Chloro-2-(trifluoromethyl)quinazoline (1.0 eq)

-

Nucleophile: Hydrazine hydrate (80% or 64% solution) (3.0 – 5.0 eq)

-

Solvent: Ethanol (EtOH) or Tetrahydrofuran (THF)

-

Workup: Ice-cold water, Ethanol for recrystallization

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 4-Chloro-2-(trifluoromethyl)quinazoline in 30 mL of absolute ethanol.

-

Note: If solubility is an issue at RT, gently warm to 40°C.

-

-

Addition: Add hydrazine hydrate (50 mmol) dropwise over 5 minutes.

-

Caution: The reaction is exothermic. The CF₃ group activates the ring; rapid addition may cause boiling.

-

-

Reaction: Reflux the mixture for 2–4 hours.

-

Monitoring: Monitor by TLC (System: Ethyl Acetate/Hexane 1:1). The starting material (high R_f) should disappear, replaced by a lower R_f spot (hydrazino product).

-

-

Precipitation: Cool the reaction mixture to room temperature and then place in an ice bath for 30 minutes. The product typically precipitates as a solid.

-

Filtration & Wash: Filter the precipitate under vacuum. Wash the cake copiously with cold water (3 x 20 mL) to remove excess hydrazine and hydrazine hydrochloride salts.

-

Purification: Recrystallize from boiling ethanol to obtain the pure compound as off-white needles.

-

Drying: Dry in a vacuum oven at 50°C for 4 hours.

Mechanistic Pathway (DOT Visualization)

Caption: The

Downstream Applications: Scaffold Diversification

The 4-hydrazino moiety is a versatile "chemical handle" that allows for the rapid construction of fused heterocyclic systems. This is particularly relevant in fragment-based drug discovery (FBDD).

A. Synthesis of [1,2,4]Triazolo[4,3-c]quinazolines

Reacting the hydrazine intermediate with one-carbon donors (orthoesters, carboxylic acids, or carbon disulfide) cyclizes the structure into a triazolo-fused system.[1][2]

-

Reagents: Formic acid, Triethyl orthoformate, or CS₂.

-

Significance: These fused systems are bioisosteres of purines and have shown potent adenosine receptor antagonism and antimicrobial activity.

B. Hydrazone Formation (Schiff Bases)

Condensation with aromatic aldehydes or ketones yields hydrazones.

-

Reagents: Aryl aldehyde, Ethanol, catalytic Acetic Acid.[3]

-

Significance: Hydrazones often exhibit improved binding kinetics in kinase pockets due to the flexibility of the imine linker and the potential for additional hydrogen bonding.

Application Workflow (DOT Visualization)

Caption: Divergent synthesis pathways from the 4-hydrazino core. The scaffold can be converted into open-chain hydrazones or cyclized into rigid fused-ring triazoles.

Safety & Handling Protocols

While specific toxicological data for the CF₃ derivative is limited, it should be handled with the same rigor as parent hydrazines and quinazolines.

-

Hazard Classification: Irritant (Skin/Eye/Respiratory). Potential Mutagen (Hydrazine moiety).

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Inhalation Risk: Handle all solids and powders in a fume hood to avoid inhalation of dust.

-

Waste Disposal: Segregate as halogenated organic waste. Do not mix with oxidizing agents (hydrazine derivatives are reducing agents).

References

-

ChemicalBook. (2023).[4] 4-Hydrazino-2-(trifluoromethyl)quinazoline Properties and Suppliers.

-

Atta, K. F. M., et al. (2010). Synthesis and Reactions of a New Series of 1,2,4-Triazolo[4,3-c]quinazolines. Heterocycles.

-

Nasr, T., et al. (2025). Reactivity of 2-Ethoxyquinazolin-4-yl hydrazine and its Use in Synthesis of Novel Quinazoline Derivatives. PMC - NIH.

-

Sigma-Aldrich. (2023). Product Specification: 2-Hydrazino-4-(trifluoromethyl)pyrimidine (Analogous Chemistry).

Sources

An In-depth Technical Guide to the Core Mechanism of Action of 4-Hydrazino-2-(trifluoromethyl)quinazoline

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse biological activities.[1][2] Within this esteemed class of compounds, 4-Hydrazino-2-(trifluoromethyl)quinazoline emerges as a molecule of significant interest for its potential as a targeted therapeutic agent. The incorporation of a trifluoromethyl group is known to enhance crucial pharmacokinetic properties such as metabolic stability and membrane permeability, thereby improving drug efficacy.[3] This technical guide provides a comprehensive exploration of the putative mechanism of action of 4-Hydrazino-2-(trifluoromethyl)quinazoline, drawing upon the established pharmacology of related quinazoline derivatives and proposing a robust experimental framework for its validation. We will delve into its likely molecular targets, the signaling pathways it may modulate, and the cellular consequences of its activity. This document is intended to serve as a foundational resource for researchers engaged in the preclinical evaluation and development of this and similar chemical entities.

Introduction: The Quinazoline Scaffold and the Promise of 4-Hydrazino-2-(trifluoromethyl)quinazoline

Quinazoline derivatives have a rich history in drug discovery, with numerous compounds approved for clinical use, particularly in oncology.[1][4] Their broad spectrum of biological activities includes anticancer, antiviral, anti-inflammatory, and antimicrobial effects.[1] A significant portion of their anticancer efficacy stems from their ability to inhibit protein kinases, key regulators of cellular signaling pathways that are often dysregulated in cancer.[3][4][5][6]

The subject of this guide, 4-Hydrazino-2-(trifluoromethyl)quinazoline, is characterized by two key structural features: the quinazoline core and a hydrazine moiety at the 4-position, complemented by a trifluoromethyl group at the 2-position. While direct and extensive research on this specific molecule is emerging, we can infer its likely mechanism of action by examining the well-documented activities of structurally similar compounds. The trifluoromethyl group is a common bioisostere in medicinal chemistry, often introduced to enhance metabolic stability and lipophilicity, which can lead to improved bioavailability and cellular uptake.[3] The hydrazine group, on the other hand, presents unique mechanistic possibilities that warrant careful investigation.

This guide will therefore focus on two primary putative mechanisms of action for 4-Hydrazino-2-(trifluoromethyl)quinazoline:

-

Inhibition of Receptor Tyrosine Kinases (RTKs): Based on the established role of the quinazoline scaffold in targeting kinases.

-

Nitric Oxide (NO) Donation: A potential consequence of the hydrazine moiety in an oxidative cellular environment.

We will explore the theoretical underpinnings of these mechanisms and provide detailed, field-proven experimental protocols to rigorously test these hypotheses.

Putative Mechanism of Action I: Receptor Tyrosine Kinase Inhibition

The 4-anilinoquinazoline scaffold is a well-established pharmacophore for the inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[7][8] These kinases play a central role in cell proliferation, survival, and angiogenesis, and their aberrant activation is a hallmark of many cancers.[5][8]

Molecular Target: The ATP-Binding Site of Receptor Tyrosine Kinases

It is highly probable that 4-Hydrazino-2-(trifluoromethyl)quinazoline acts as an ATP-competitive inhibitor of one or more RTKs. The quinazoline ring system is known to form hydrogen bonds with key residues within the ATP-binding pocket of kinases, effectively blocking the binding of ATP and preventing the subsequent phosphorylation of downstream substrates.[9] The specific RTKs targeted by this compound would need to be determined experimentally through a comprehensive kinase profiling screen.

Downstream Signaling Consequences

Inhibition of RTK signaling by 4-Hydrazino-2-(trifluoromethyl)quinazoline would be expected to disrupt multiple downstream pathways critical for tumor growth and survival. For instance, inhibition of EGFR would lead to the downregulation of the Ras-Raf-MEK-ERK (MAPK) and PI3K-Akt-mTOR pathways, ultimately resulting in decreased cell proliferation and increased apoptosis.[8]

Proposed Signaling Pathway Diagram

Caption: Proposed mechanism of nitric oxide release and its cellular effects.

Experimental Validation: A Step-by-Step Guide

To elucidate the precise mechanism of action of 4-Hydrazino-2-(trifluoromethyl)quinazoline, a systematic and multi-faceted experimental approach is required. The following protocols are designed to be self-validating and provide a clear path to mechanistic understanding.

In Vitro Kinase Inhibition Assays

The initial step is to determine if the compound directly inhibits kinase activity. [10]A broad-panel kinase screen is recommended to identify potential targets, followed by more detailed enzymatic assays for the most promising candidates.

This assay is a robust and high-throughput method for measuring kinase activity. [5] Materials:

-

Recombinant kinase of interest

-

Biotinylated substrate peptide

-

ATP

-

Europium cryptate-labeled anti-phospho-substrate antibody

-

Streptavidin-XL665

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

384-well low-volume white plates

-

HTRF-compatible plate reader

Procedure:

-

Prepare serial dilutions of 4-Hydrazino-2-(trifluoromethyl)quinazoline in DMSO.

-

In a 384-well plate, add 2 µL of the compound dilutions.

-

Add 4 µL of a solution containing the kinase and the biotinylated substrate in assay buffer.

-

Initiate the kinase reaction by adding 4 µL of ATP solution (at the Kₘ concentration for the specific kinase).

-

Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

-

Stop the reaction by adding 5 µL of a detection mixture containing the europium cryptate-labeled antibody and streptavidin-XL665 in detection buffer.

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).

-

Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

Caption: Workflow for the HTRF kinase inhibition assay.

Cell-Based Assays

Cell-based assays are crucial for confirming the activity of the compound in a more physiologically relevant context. [11][12]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation. [10][13] Materials:

-

Cancer cell lines of interest (e.g., A549 lung cancer, MCF-7 breast cancer)

-

Complete cell culture medium

-

4-Hydrazino-2-(trifluoromethyl)quinazoline

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the compound and a vehicle control (DMSO).

-

Incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals by adding DMSO to each well.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis of Signaling Pathways

Western blotting is an essential technique for investigating the effect of the compound on specific signaling proteins and their phosphorylation status. [14][15][16][17]

Materials:

-

Treated and untreated cell lysates

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cells and determine protein concentration using a BCA assay.

-

Separate protein lysates by SDS-PAGE and transfer to a membrane. [15]3. Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. [16]5. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Analyze the band intensities to determine the effect of the compound on protein phosphorylation.

Nitric Oxide Detection Assay

To investigate the potential for NO release, a direct measurement of NO production in treated cells is necessary.

The Griess assay is a colorimetric method for the indirect measurement of NO through the detection of its stable breakdown product, nitrite.

Materials:

-

Cell culture supernatant from treated and untreated cells

-

Griess reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

-

Sodium nitrite standard solutions

-

96-well plate

-

Plate reader

Procedure:

-

Collect the cell culture supernatant from cells treated with 4-Hydrazino-2-(trifluoromethyl)quinazoline and controls.

-

Add the supernatant and sodium nitrite standards to a 96-well plate.

-

Add the Griess reagent to each well and incubate for 15-30 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration in the samples by comparing the absorbance to the standard curve.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro Kinase Inhibition Profile of 4-Hydrazino-2-(trifluoromethyl)quinazoline

| Kinase Target | IC₅₀ (µM) |

|---|---|

| EGFR | Value |

| VEGFR2 | Value |

| MET | Value |

| ... | Value |

Table 2: Anti-proliferative Activity of 4-Hydrazino-2-(trifluoromethyl)quinazoline

| Cell Line | IC₅₀ (µM) |

|---|---|

| A549 | Value |

| MCF-7 | Value |

| HCT116 | Value |

| ... | Value |

Conclusion and Future Directions

This technical guide has outlined the most probable mechanisms of action for 4-Hydrazino-2-(trifluoromethyl)quinazoline, focusing on its potential as a receptor tyrosine kinase inhibitor and a nitric oxide donor. The provided experimental protocols offer a comprehensive framework for the rigorous validation of these hypotheses. The synthesis of data from kinase assays, cell proliferation studies, western blot analysis, and NO detection will provide a clear and detailed understanding of how this compound exerts its biological effects.

Future research should focus on a broad kinase profiling to identify the full spectrum of targets, followed by in-depth studies on the most potently inhibited kinases. Furthermore, the context-dependent role of NO release should be investigated in various cancer models to fully appreciate its contribution to the overall mechanism of action. The insights gained from these studies will be invaluable for the continued development of 4-Hydrazino-2-(trifluoromethyl)quinazoline as a potential therapeutic agent.

References

-

Ateş-Alagöz, Z., Abdullahoğlu, N., Ak, S., Çiftçi, H., De-Simone, A., & Yelekçi, K. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers in Chemistry, 10, 1028751. [Link]

-

Alassaf, M. A., Selim, K. B., & Nasr, M. N. A. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry, 2022, 1–10. [Link]

-

Al-Suhaimi, K. M., Al-Salahi, R., & Al-Anazi, M. R. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Pharmaceuticals, 17(5), 648. [Link]

-

Wang, D., et al. (2013). Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents. European Journal of Medicinal Chemistry, 64, 407-415. [Link]

-

Azmi, A. S. (2013). Bioassays for anticancer activities. Methods in molecular biology (Clifton, N.J.), 1049, 1–11. [Link]

-

BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. [Link]

-

Al-Omary, F. A. M., & El-Gazzar, M. G. A. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. In Quinoline and Quinazoline - Synthesis, Chemistry and Applications. IntechOpen. [Link]

-

Li, Y., et al. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules, 27(21), 7261. [Link]

-

Sravanthi, V., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7877. [Link]

-

Creative Diagnostics. (n.d.). Cell Proliferation Inhibition Assay. [Link]

-

Ionescu, I. A., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 27(19), 6296. [Link]

-

El-Sayed, N. N. E., et al. (2016). Synthesis and Antifungal Activity of Novel Quinazolin-4(3H)-one Derivatives. Journal of Heterocyclic Chemistry, 53(5), 1448-1455. [Link]

-

Fry, D. W., et al. (2004). Synthesis and Evaluation of Quinazolin-4-ones as Hypoxia-inducible Factor-1α Inhibitors. Journal of Medicinal Chemistry, 47(7), 1787-1796. [Link]

-

Kumar, A., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. International Journal of Molecular Sciences, 24(13), 11044. [Link]

-

Assay Development for Protein Kinase Enzymes. (2012). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

Romero, A. H., et al. (2022). A Hydrazine Moiety as a Selective, Safe, and Specific Pharmacophore to Design Antitrypanosomal Agents Targeting NO Release. ACS Omega, 7(50), 47000-47012. [Link]

-

Tazarour, K., & Timsit, J.-F. (2023). Western Blot: Principles, Procedures, and Clinical Applications. In StatPearls. StatPearls Publishing. [Link]

-

Ateş-Alagöz, Z., et al. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers in Chemistry, 10. [Link]

-

Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. (2024). International Journal of Chemical Studies, 12(1), 145-149. [Link]

-

Creative Biolabs. (n.d.). Cell Proliferation Assays. [Link]

-

Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. (2017). Organic Chemistry: Current Research, 6(2). [Link]

-

Al-Ostoot, F. H., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 856. [Link]

-

Peters, C. (2020). Kinase assays. BMG LABTECH. [Link]

-

Brown, A., & Sager, J. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(9), 333. [Link]

-

Valsasina, B., et al. (2011). NMS-P937, a 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivative as potent and selective Polo-like kinase 1 inhibitor. Bioorganic & Medicinal Chemistry Letters, 21(10), 2892-2897. [Link]

-

El-Naggar, A. M., et al. (2024). Novel quinazolin-4-one based derivatives bearing 1,2,3-triazole and glycoside moieties as potential cytotoxic agents through dual EGFR and VEGFR-2 inhibitory activity. Scientific Reports, 14(1), 2568. [Link]

-

Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. [Link]

Sources

- 1. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. chemijournal.com [chemijournal.com]

- 4. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Novel quinazolin-4-one based derivatives bearing 1,2,3-triazole and glycoside moieties as potential cytotoxic agents through dual EGFR and VEGFR-2 inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. lifesciences.danaher.com [lifesciences.danaher.com]

- 12. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. qbd.creative-diagnostics.com [qbd.creative-diagnostics.com]

- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 15. Western blot protocol | Abcam [abcam.com]

- 16. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - CA [thermofisher.com]

Spectroscopic Characterization of 4-Hydrazino-2-(trifluoromethyl)quinazoline: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Hydrazino-2-(trifluoromethyl)quinazoline, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. While comprehensive, peer-reviewed spectroscopic data for this specific molecule is not widely published, this document outlines the expected analytical signatures based on established principles and data from structurally related quinazoline derivatives. It further details the robust experimental protocols required to generate high-quality NMR, IR, and Mass Spectrometry data for researchers engaged in the synthesis and application of this compound.

Introduction: The Quinazoline Scaffold in Drug Discovery

Quinazoline and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5] The introduction of a trifluoromethyl group at the 2-position and a hydrazino moiety at the 4-position of the quinazoline ring is anticipated to significantly modulate the compound's physicochemical and pharmacological properties. Accurate and unambiguous structural confirmation through spectroscopic methods is, therefore, a critical step in the research and development pipeline.

This guide is intended for researchers, scientists, and drug development professionals, providing both predicted spectroscopic data and the detailed methodologies to obtain and interpret it.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. For 4-Hydrazino-2-(trifluoromethyl)quinazoline, both ¹H and ¹³C NMR will provide invaluable information regarding the proton and carbon environments within the molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to reveal signals corresponding to the aromatic protons of the quinazoline ring system and the protons of the hydrazino group. The trifluoromethyl group will not directly produce a signal in the ¹H NMR spectrum but will influence the chemical shifts of nearby protons.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Hydrazino-2-(trifluoromethyl)quinazoline in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Aromatic CH (4x) | 7.0 - 8.5 | m | - | The exact shifts and multiplicities will depend on the substitution pattern of the benzene ring portion of the quinazoline core. |

| -NH-NH₂ | 4.0 - 6.0 | br s | - | Broad signals are expected due to quadrupole broadening and potential chemical exchange. The integration should correspond to 3 protons. |

Rationale behind predictions: The chemical shifts for aromatic protons in quinazoline derivatives typically appear in the downfield region (δ 7-9 ppm) due to the deshielding effect of the aromatic ring currents.[6] The hydrazino protons are expected to be in the mid-field range and may exhibit broadness due to nitrogen's quadrupolar moment and proton exchange with residual water in the solvent.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide a count of the unique carbon atoms and information about their chemical environment. The highly electronegative fluorine atoms in the trifluoromethyl group will have a significant deshielding effect on the attached carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Hydrazino-2-(trifluoromethyl)quinazoline in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Coupling to ¹⁹F | Notes |

| C=N (quinazoline) | 150 - 165 | Yes (quartet) | The carbon of the C-CF₃ bond will show a characteristic quartet due to coupling with the three fluorine atoms. |

| Aromatic C (6x) | 110 - 140 | No | Six distinct signals are expected for the benzene ring carbons. |

| C-N (hydrazine attached) | 145 - 155 | No |

Rationale behind predictions: The chemical shifts are estimated based on data from various quinazolinone and quinazoline derivatives.[6][7] The carbon attached to the trifluoromethyl group is expected to be significantly downfield and will exhibit a characteristic quartet splitting pattern due to one-bond coupling with the three fluorine atoms.

Experimental Protocol for NMR Data Acquisition

A self-validating system for NMR data acquisition ensures reproducibility and accuracy.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 4-Hydrazino-2-(trifluoromethyl)quinazoline.

-

Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its high boiling point.

-

Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer for optimal resolution.[8]

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve a narrow and symmetrical solvent peak.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. Use a spectral width of approximately 16 ppm centered around 6 ppm.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C. Use a spectral width of approximately 250 ppm.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

-

Integrate the ¹H NMR signals and determine the multiplicities and coupling constants.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Predicted IR Absorption Bands

Table 3: Predicted IR Absorption Frequencies for 4-Hydrazino-2-(trifluoromethyl)quinazoline

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (hydrazine) | 3200 - 3400 | Medium, broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C=N stretch (quinazoline) | 1610 - 1640 | Strong |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to strong |

| C-F stretch (trifluoromethyl) | 1100 - 1300 | Strong, multiple bands |

Rationale behind predictions: The N-H stretching vibrations of the hydrazino group are expected in the 3200-3400 cm⁻¹ region.[6] Aromatic C-H stretches typically appear just above 3000 cm⁻¹. The C=N and C=C stretching vibrations of the quinazoline ring will be in the 1450-1640 cm⁻¹ region.[1] The C-F stretches of the trifluoromethyl group are characteristically strong and appear in the 1100-1300 cm⁻¹ range.

Experimental Protocol for IR Data Acquisition

Step-by-Step Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid 4-Hydrazino-2-(trifluoromethyl)quinazoline sample onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR setup.

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The typical spectral range is 4000 to 400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Predicted Mass Spectral Data

The molecular formula of 4-Hydrazino-2-(trifluoromethyl)quinazoline is C₉H₇F₃N₄, with a molecular weight of 228.17 g/mol .[9][10]

Table 4: Predicted Key Ions in the Mass Spectrum of 4-Hydrazino-2-(trifluoromethyl)quinazoline

| m/z | Ion | Notes |

| 228 | [M]⁺ | Molecular ion peak. |

| 229 | [M+1]⁺ | Due to the natural abundance of ¹³C. |

| 199 | [M - N₂H₃]⁺ | Loss of the hydrazino radical. |

| 160 | [M - CF₃]⁺ | Loss of the trifluoromethyl radical. |

Rationale behind predictions: In electron ionization (EI) mass spectrometry, the molecular ion peak is expected to be observed. Common fragmentation pathways for hydrazino-substituted heterocycles involve the loss of the hydrazino group.[11] The trifluoromethyl group can also be lost as a radical. The exact fragmentation pattern will depend on the ionization method used.

Experimental Protocol for Mass Spectrometry Data Acquisition

Step-by-Step Methodology (Electron Ionization - EI):

-

Sample Introduction:

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

-

Ionization:

-

Utilize a standard electron ionization energy of 70 eV.

-

-

Mass Analysis:

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

-

Data Analysis:

-

Identify the molecular ion peak and any significant fragment ions.

-

Compare the observed isotopic pattern of the molecular ion with the theoretical pattern for C₉H₇F₃N₄.

-

Data Interpretation Workflow

A logical workflow is essential for the comprehensive structural elucidation of 4-Hydrazino-2-(trifluoromethyl)quinazoline.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. scispace.com [scispace.com]

- 3. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Reactivity of 2-Ethoxyquinazolin- 4-yl hydrazine and its Use in Synthesis of Novel Quinazoline Derivatives of Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-HYDRAZINO-2-(TRIFLUOROMETHYL)QUINAZOLINE | 154136-31-9 [chemicalbook.com]

- 10. 4-HYDRAZINO-2-(TRIFLUOROMETHYL)QUINAZOLINE CAS#: 154136-31-9 [m.chemicalbook.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Navigating the Formulation Frontier: A Technical Guide to the Solubility of 4-Hydrazino-2-(trifluoromethyl)quinazoline

For Immediate Release

In the landscape of modern drug discovery, understanding the physicochemical properties of novel chemical entities is paramount to their successful development. This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the solubility of 4-Hydrazino-2-(trifluoromethyl)quinazoline, a heterocyclic compound of significant interest. While specific quantitative solubility data for this compound in common laboratory solvents is not extensively documented in public literature, this guide offers a comprehensive framework for its empirical determination. By synthesizing foundational chemical principles with established, field-proven methodologies, this document serves as a critical resource for advancing research and formulation efforts.

Introduction to 4-Hydrazino-2-(trifluoromethyl)quinazoline: A Molecule of Interest

4-Hydrazino-2-(trifluoromethyl)quinazoline belongs to the quinazoline family, a class of heterocyclic aromatic compounds composed of a fused benzene and pyrimidine ring system.[1] The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer and antimalarial properties.[2][3] The specific substitutions of a hydrazino group at the 4-position and a trifluoromethyl group at the 2-position of the quinazoline ring impart unique electronic and steric properties to the molecule, which are expected to significantly influence its solubility profile.

Table 1: Physicochemical Properties of 4-Hydrazino-2-(trifluoromethyl)quinazoline

| Property | Value | Source |

| CAS Number | 154136-31-9 | [4] |

| Molecular Formula | C₉H₇F₃N₄ | [4] |

| Molecular Weight | 228.17 g/mol | [5] |

| Melting Point | 258-261 °C | [5] |

| Predicted Boiling Point | 295.9 ± 50.0 °C | [5] |

| Predicted Density | 1.56 ± 0.1 g/cm³ | [5] |

| Predicted pKa | -2.80 ± 0.20 | [4] |

A high melting point often suggests strong intermolecular forces in the solid state, which must be overcome by solvent-solute interactions for dissolution to occur. The trifluoromethyl group, being highly electronegative and lipophilic, and the hydrazino group, capable of hydrogen bonding, introduce a chemical dichotomy that makes predicting solubility in various solvents challenging without empirical data.

The Causality of Solubility: Theoretical Considerations for Quinazoline Derivatives

The solubility of a compound is a dynamic equilibrium between the solid state and the solution phase.[6] For a crystalline solid like 4-Hydrazino-2-(trifluoromethyl)quinazoline, the energy required to break the crystal lattice must be compensated by the energy released upon the formation of solute-solvent interactions.

Several factors inherent to the molecule and the solvent govern this process:

-

"Like Dissolves Like": This adage remains a fundamental principle. The polarity of 4-Hydrazino-2-(trifluoromethyl)quinazoline, with its polar hydrazino group and nonpolar trifluoromethyl-substituted aromatic system, suggests that its solubility will be highly dependent on the polarity of the solvent.

-

Hydrogen Bonding: The hydrazino group can act as both a hydrogen bond donor and acceptor. Solvents capable of hydrogen bonding (e.g., water, alcohols) are likely to interact favorably with this part of the molecule.

-

Dipole-Dipole Interactions: The quinazoline ring system and the trifluoromethyl group create permanent dipoles within the molecule, which can interact with polar solvents.

-

Van der Waals Forces: These non-specific interactions will be present between the aromatic rings and the hydrocarbon portions of organic solvents.

While the parent quinazoline is soluble in water, the solubility of its derivatives can vary dramatically depending on their substituents.[3] Studies on other quinazoline derivatives, such as pyrazolo quinazolines, have shown that solubility is influenced by both the solvent and the temperature, with solubility generally increasing with temperature. For these derivatives, N,N-dimethylformamide (DMF) was identified as a solvent in which they exhibited greater solubility.[7]

A Field-Proven Protocol for the Experimental Determination of Thermodynamic Solubility

Given the absence of published quantitative solubility data, an experimental approach is necessary. The shake-flask method, as described by Higuchi and Connors, is the gold-standard for determining thermodynamic (equilibrium) solubility and is recommended for its reliability with sparingly soluble compounds.[8][9]

Experimental Workflow

The following protocol is a self-validating system designed to ensure accuracy and reproducibility.

Caption: Experimental workflow for determining thermodynamic solubility.

Detailed Step-by-Step Methodology

Materials and Reagents:

-

4-Hydrazino-2-(trifluoromethyl)quinazoline (ensure purity is characterized)

-

Selected common laboratory solvents (e.g., Water, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile, Acetone, Tetrahydrofuran (THF)) of appropriate purity (e.g., HPLC grade).

-

Calibrated analytical balance

-

Vials with solvent-resistant caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Calibrated pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a suitable alternative quantitative method.

Protocol:

-

Preparation of Test Samples:

-

Add an excess amount of 4-Hydrazino-2-(trifluoromethyl)quinazoline to a series of vials. The amount should be sufficient to ensure that a solid phase remains after equilibrium is reached. A starting point could be 5-10 mg of the compound in 1 mL of the chosen solvent.

-

Precisely record the volume of solvent added to each vial.

-

Seal the vials tightly to prevent any solvent loss due to evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C for room temperature solubility).

-

Agitate the samples for a predetermined period to ensure equilibrium is reached. A common duration is 24 to 48 hours.[9] To validate the equilibration time, samples can be taken at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved compound has reached a plateau.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant. Exercise caution to avoid disturbing the solid pellet.

-

Dilute the supernatant with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of 4-Hydrazino-2-(trifluoromethyl)quinazoline in the diluted sample using a validated analytical method, such as HPLC-UV. A calibration curve should be prepared using standards of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of the compound in the original undiluted supernatant, taking into account the dilution factor.

-

The resulting concentration is the thermodynamic solubility of the compound in the specific solvent at the tested temperature.

-

Anticipated Solubility Trends and Data Presentation

Based on the principles of "like dissolves like" and the solubility of similar quinazoline derivatives, a qualitative prediction of solubility can be made.

-

High Solubility: Aprotic polar solvents such as DMSO and DMF are likely to be good solvents due to their ability to engage in strong dipole-dipole interactions and, in the case of DMF, hydrogen bonding.

-

Moderate Solubility: Protic solvents like ethanol and methanol may show moderate solubility due to their ability to form hydrogen bonds with the hydrazino group.

-

Low Solubility: Nonpolar solvents are expected to be poor solvents for this compound. The solubility in water is likely to be low, a common characteristic for many drug-like molecules.[6]

The experimentally determined solubility data should be summarized in a clear and concise table for easy comparison.

Table 2: Experimentally Determined Solubility of 4-Hydrazino-2-(trifluoromethyl)quinazoline at 25°C (Example Data)

| Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (µM) |

| Water | 80.1 | TBD | TBD |

| Ethanol | 24.5 | TBD | TBD |

| Methanol | 32.7 | TBD | TBD |

| DMSO | 46.7 | TBD | TBD |

| DMF | 36.7 | TBD | TBD |

| Acetonitrile | 37.5 | TBD | TBD |

| Acetone | 20.7 | TBD | TBD |

| THF | 7.6 | TBD | TBD |

| TBD: To Be Determined experimentally. |

Conclusion and Future Directions

Understanding the solubility of 4-Hydrazino-2-(trifluoromethyl)quinazoline is a critical step in its journey from a promising lead compound to a potential therapeutic agent. This technical guide provides the theoretical framework and a robust, validated experimental protocol to empower researchers to determine this crucial parameter. The data generated from these studies will be invaluable for guiding formulation development, designing in vitro and in vivo experiments, and ultimately, unlocking the full therapeutic potential of this and other related quinazoline derivatives. Further studies could explore the effect of pH and temperature on solubility to provide a more complete picture of the compound's behavior in various environments.

References

-

Al-Suwaidan, I. A., et al. (2018). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Molecules, 23(12), 3344. Available at: [Link]

-

Wikipedia. (2023). Quinazoline. Available at: [Link]

-

Patel, K., et al. (2014). Study on the solubility characteristics of some quinazoline derivatives and thermodynamic study in different organic solvents. Journal of Chemical and Pharmaceutical Research, 6(7), 2009-2016. Available at: [Link]

-

ResearchGate. (2020). Determination and Analysis of Solubility of 2-Chloromethyl-4-methylquinazoline in Different Solvent Systems at Different Temperatures. Available at: [Link]

-

ResearchGate. (2018). Synthesis and characterization of 2-trifluoromethyl-4(3H)-quinazolinone derivatives with various 3-substituents. Available at: [Link]

-

ResearchGate. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. Available at: [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Toxicity and Drug Testing. InTech. Available at: [Link]

-

Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

-

PubMed. (2024). Synthesis of 4-(Phenylamino)quinazoline-2(1H)-thiones Using Green Solvents. Available at: [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available at: [Link]

-

ResearchGate. (2025). Synthesis and Antifungal Activity of Novel Quinazolin-4(3H)-one Derivatives. Available at: [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Available at: [Link]

-

Journal of Pharmaceutical Negative Results. (2022). The Medicinal Functionality of Quinazolines. Available at: [Link]

Sources

- 1. pnrjournal.com [pnrjournal.com]

- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinazoline - Wikipedia [en.wikipedia.org]

- 4. 4-HYDRAZINO-2-(TRIFLUOROMETHYL)QUINAZOLINE | 154136-31-9 [chemicalbook.com]

- 5. 4-HYDRAZINO-2-(TRIFLUOROMETHYL)QUINAZOLINE CAS#: 154136-31-9 [m.chemicalbook.com]

- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cibtech.org [cibtech.org]

- 8. researchgate.net [researchgate.net]

- 9. lup.lub.lu.se [lup.lub.lu.se]

Methodological & Application

The Versatile Intermediate: A Guide to the Application of 4-Hydrazino-2-(trifluoromethyl)quinazoline in Heterocyclic Synthesis

Introduction: Unlocking Complexity from a Trifluoromethylated Quinazoline Core

In the landscape of modern medicinal chemistry, the quinazoline scaffold remains a cornerstone for the development of targeted therapeutics, particularly in oncology.[1][2] Its rigid, bicyclic structure provides a privileged framework for interacting with various biological targets, most notably the ATP-binding sites of protein kinases.[3] The strategic functionalization of this core is paramount to achieving desired potency and selectivity. Among the myriad of available building blocks, 4-Hydrazino-2-(trifluoromethyl)quinazoline stands out as a highly valuable and versatile chemical intermediate.

This guide provides an in-depth exploration of 4-Hydrazino-2-(trifluoromethyl)quinazoline, detailing its synthesis, physicochemical properties, and, most importantly, its application in the construction of complex, fused heterocyclic systems. The presence of the trifluoromethyl group at the C2 position often enhances metabolic stability and binding affinity, while the hydrazino group at the C4 position serves as a reactive handle for a variety of transformative cyclization reactions.[1] We will delve into detailed, field-proven protocols, explain the mechanistic rationale behind these transformations, and showcase the utility of this intermediate in the synthesis of compounds with significant therapeutic potential, including kinase inhibitors.

Physicochemical and Handling Profile

A thorough understanding of the physical and chemical properties of a key intermediate is fundamental to its successful application in multi-step synthesis. This section outlines the key characteristics of 4-Hydrazino-2-(trifluoromethyl)quinazoline, providing researchers with the necessary data for experimental design and safety considerations.

Table 1: Physicochemical Properties of 4-Hydrazino-2-(trifluoromethyl)quinazoline [4]

| Property | Value |

| CAS Number | 154136-31-9 |

| Molecular Formula | C₉H₇F₃N₄ |

| Molecular Weight | 228.17 g/mol |

| Melting Point | 258-261 °C |

| Boiling Point (Predicted) | 295.9 ± 50.0 °C |

| Density (Predicted) | 1.56 ± 0.1 g/cm³ |

| pKa (Predicted) | -2.80 ± 0.20 |

Handling and Storage: 4-Hydrazino-2-(trifluoromethyl)quinazoline should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is an irritant and should be stored in a cool, dry place away from oxidizing agents.

Synthesis of the Key Intermediate

The reliable synthesis of 4-Hydrazino-2-(trifluoromethyl)quinazoline is a critical first step. The most common and efficient route proceeds in two stages: the chlorination of the corresponding quinazolinone, followed by nucleophilic substitution with hydrazine.

Workflow for the Synthesis of 4-Hydrazino-2-(trifluoromethyl)quinazoline

Caption: Two-step synthesis of the target intermediate.

Protocol 1: Synthesis of 4-Chloro-2-(trifluoromethyl)quinazoline

This protocol describes the chlorination of 2-(trifluoromethyl)quinazolin-4(3H)-one, a critical step to activate the C4 position for subsequent nucleophilic substitution. Phosphorus oxychloride (POCl₃) is a powerful and commonly used reagent for this type of transformation.

Rationale: The lone pair on the nitrogen at position 3 of the quinazolinone ring can attack the phosphorus atom of POCl₃, initiating a sequence of reactions that ultimately replaces the hydroxyl group at C4 with a chlorine atom. This conversion is crucial as the chloro group is an excellent leaving group, facilitating the subsequent introduction of the hydrazino moiety.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-(trifluoromethyl)quinazolin-4(3H)-one (1.0 eq) in phosphorus oxychloride (5-10 eq).

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralization and Extraction: Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution) until the pH is approximately 7-8. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 4-chloro-2-(trifluoromethyl)quinazoline.[5]

Protocol 2: Synthesis of 4-Hydrazino-2-(trifluoromethyl)quinazoline

This protocol details the nucleophilic aromatic substitution of the chloro group with hydrazine, yielding the target intermediate.

Rationale: The highly nucleophilic hydrazine readily displaces the chloride at the C4 position of the quinazoline ring. The reaction is typically carried out in an alcoholic solvent, which serves to solubilize the reactants and facilitate the reaction.[6]

Step-by-Step Methodology:

-

Reaction Setup: Dissolve 4-chloro-2-(trifluoromethyl)quinazoline (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Addition of Hydrazine: Add hydrazine hydrate (4-5 eq) dropwise to the solution at room temperature.

-

Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.[6]

-

Isolation: Cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the solid by filtration.

-

Purification: Wash the collected solid with cold ethanol and dry under vacuum to obtain 4-Hydrazino-2-(trifluoromethyl)quinazoline, which is often pure enough for subsequent steps. If necessary, recrystallization from a suitable solvent can be performed.

Applications in the Synthesis of Fused Heterocyclic Systems

The true utility of 4-Hydrazino-2-(trifluoromethyl)quinazoline lies in its ability to serve as a scaffold for constructing more complex, fused heterocyclic systems. The presence of two nucleophilic nitrogen atoms in the hydrazino group allows for a variety of cyclocondensation reactions.

Application 1: Synthesis of Pyrazolo[5,1-b]quinazolines

The reaction of 4-hydrazinoquinazolines with 1,3-dicarbonyl compounds is a classical and efficient method for the synthesis of pyrazolo[5,1-b]quinazolines. These scaffolds are of significant interest in medicinal chemistry, with derivatives showing potential as kinase inhibitors.

Reaction Mechanism: Cyclocondensation with a β-Ketoester

Caption: Mechanistic pathway for pyrazolo[5,1-b]quinazoline formation.

Rationale: The reaction proceeds via initial condensation between the more nucleophilic terminal nitrogen of the hydrazino group and one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the secondary amine of the hydrazone attacks the remaining carbonyl group. Subsequent dehydration yields the aromatic pyrazolo[5,1-b]quinazoline ring system. The regioselectivity of the initial condensation can be influenced by the nature of the substituents on the dicarbonyl compound.[7]

Protocol 3: Synthesis of a 2-(Trifluoromethyl)pyrazolo[5,1-b]quinazoline Derivative

Step-by-Step Methodology:

-

Reaction Setup: In a suitable solvent such as ethanol or acetic acid, dissolve 4-Hydrazino-2-(trifluoromethyl)quinazoline (1.0 eq) and a β-ketoester (e.g., ethyl acetoacetate) (1.1 eq).

-

Reaction: Heat the mixture to reflux for 6-8 hours. The reaction can be catalyzed by a few drops of a mineral acid like HCl.

-

Isolation: Upon cooling, the product usually precipitates. Collect the solid by filtration.

-

Purification: Wash the crude product with a small amount of cold ethanol and dry. Recrystallization from a suitable solvent (e.g., ethanol or DMF/water) can be performed to obtain the pure pyrazolo[5,1-b]quinazoline derivative.

Table 2: Examples of Cyclocondensation Reactions

| 1,3-Dicarbonyl Compound | Product | Typical Conditions |

| Ethyl acetoacetate | 7-methyl-2-(trifluoromethyl)pyrazolo[5,1-b]quinazolin-9(4H)-one | Ethanol, reflux, 6h |

| Acetylacetone | 5,7-dimethyl-2-(trifluoromethyl)pyrazolo[5,1-b]quinazoline | Acetic acid, reflux, 4h |

Application 2: Synthesis of Triazolo[5,1-b]quinazolines

Another important application of 4-Hydrazino-2-(trifluoromethyl)quinazoline is its use in the synthesis of triazolo[5,1-b]quinazolines. This is typically achieved by reacting the hydrazino intermediate with reagents that can provide a single carbon atom to form the triazole ring.

Protocol 4: Synthesis of a 2-(Trifluoromethyl)[8][9][10]triazolo[5,1-b]quinazoline Derivative

Rationale: Reagents like formic acid, orthoesters, or cyanogen bromide can react with the hydrazino group to facilitate the formation of the fused triazole ring. For instance, with formic acid, an N-formyl hydrazino intermediate is formed, which then undergoes acid-catalyzed cyclization and dehydration.

Step-by-Step Methodology:

-

Reaction Setup: Suspend 4-Hydrazino-2-(trifluoromethyl)quinazoline (1.0 eq) in formic acid (used as both reagent and solvent).

-

Reaction: Heat the mixture to reflux for 3-5 hours.

-

Work-up: Cool the reaction mixture and pour it into ice water.

-

Isolation and Purification: Neutralize with a base (e.g., ammonia solution) to precipitate the product. Filter the solid, wash with water, and dry. Recrystallize from an appropriate solvent to yield the pure 2-(trifluoromethyl)[8][9][10]triazolo[5,1-b]quinazoline.

Application in Kinase Inhibitor Synthesis

The pyrazolo[5,1-b]quinazoline and triazolo[5,1-b]quinazoline scaffolds derived from 4-Hydrazino-2-(trifluoromethyl)quinazoline are prominent in the design of various kinase inhibitors, including those targeting Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR).[3][9]

Signaling Pathway Context

Sources

- 1. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reactivity of 2-Ethoxyquinazolin- 4-yl hydrazine and its Use in Synthesis of Novel Quinazoline Derivatives of Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 8. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Applications of Trifluoromethyl Quinazolines in Cancer Research: A Detailed Guide for Drug Discovery Professionals

Foreword

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted anticancer agents.[1] The strategic incorporation of a trifluoromethyl (-CF3) group onto this privileged structure has emerged as a powerful approach to enhance the pharmacological properties of these molecules. The -CF3 group is known to improve metabolic stability, lipophilicity, and bioavailability, making trifluoromethyl quinazolines a highly promising class of compounds in oncology research.[2] This guide provides an in-depth exploration of the applications of trifluoromethyl quinazolines in cancer research, offering detailed application notes, experimental protocols, and insights into their mechanisms of action for researchers, scientists, and drug development professionals.

Application Notes: The Role and Mechanisms of Trifluoromethyl Quinazolines in Oncology

Trifluoromethyl quinazoline derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action. Their primary applications in cancer research revolve around the inhibition of key signaling pathways that drive tumor growth, proliferation, and survival.

Inhibition of Receptor Tyrosine Kinases (RTKs)

A major focus of trifluoromethyl quinazoline research is their ability to target receptor tyrosine kinases, which are crucial regulators of cell signaling.

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: Many trifluoromethyl quinazoline derivatives are potent inhibitors of EGFR, a key player in the development and progression of several cancers, including non-small cell lung cancer (NSCLC).[1][2] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking its autophosphorylation and the subsequent activation of downstream signaling pathways like the MAPK/ERK and PI3K/Akt pathways. Some derivatives have shown efficacy against EGFR mutants that confer resistance to first-generation inhibitors.[3]

-

Dual EGFR/HER2 and Multi-Kinase Inhibition: The versatility of the quinazoline scaffold allows for the design of molecules that can inhibit multiple kinases simultaneously. Some trifluoromethyl quinazolines have been developed as dual inhibitors of EGFR and HER2, or as multi-kinase inhibitors targeting other RTKs like VEGFR, offering a broader therapeutic window.[4]

Disruption of Microtubule Dynamics

Emerging research has highlighted a distinct mechanism of action for certain trifluoromethyl quinazolines: the inhibition of tubulin polymerization.

-

Targeting the Colchicine Binding Site: Several novel N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine site on β-tubulin.[5][6] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.[5] This mechanism is particularly significant as compounds that bind to the colchicine site may circumvent P-glycoprotein-mediated drug resistance.[7]

Induction of Apoptosis and Cell Cycle Arrest

A common outcome of the molecular targeting by trifluoromethyl quinazolines is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

-

Apoptosis Induction: Treatment of cancer cells with these compounds leads to the activation of apoptotic pathways. This can be observed through the externalization of phosphatidylserine on the cell membrane, activation of caspases, and cleavage of poly (ADP-ribose) polymerase (PARP).[1]

-

Cell Cycle Arrest: Trifluoromethyl quinazolines have been shown to cause cell cycle arrest at different phases, most commonly the G2/M phase, which is consistent with their role as tubulin polymerization inhibitors.[6][8] Some derivatives have also been reported to induce G1 phase arrest.[9]

Other Emerging Mechanisms

Research continues to uncover novel mechanisms of action for this class of compounds, including:

-

DNA Intercalation: Some trifluoromethyl quinazoline derivatives have been suggested to exert their cytotoxic effects by intercalating with DNA, thereby interfering with DNA replication and transcription.[2]

-

Induction of Reactive Oxygen Species (ROS): Certain quinazoline derivatives have been shown to induce the accumulation of ROS in cancer cells, leading to oxidative stress, cell cycle arrest, and apoptosis.[8]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for evaluating the anticancer properties of trifluoromethyl quinazolines.

Protocol 1: Evaluation of In Vitro Cytotoxicity using the MTT Assay

This protocol is a standard colorimetric assay to assess the metabolic activity of cells and, by inference, their viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture cancer cells to ~80% confluency.

-

Trypsinize and resuspend the cells in fresh culture medium.

-

Perform a cell count and adjust the cell density.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the trifluoromethyl quinazoline compound in DMSO.

-

Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is less than 0.5% to avoid solvent toxicity.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add 20 µL of the MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Protocol 2: Analysis of Cell Cycle Distribution by Flow Cytometry

This protocol allows for the quantitative analysis of the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using a flow cytometer, one can distinguish between cells in G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases.

Step-by-Step Methodology:

-

Cell Treatment and Harvesting:

-

Seed cells in 6-well plates and treat them with the trifluoromethyl quinazoline compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24 or 48 hours.

-

Harvest the cells by trypsinization, including the floating cells in the supernatant.

-

Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

-

Cell Fixation:

-

Resuspend the cell pellet in 500 µL of cold PBS.

-

While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

-

Wash the cells once with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Use appropriate software (e.g., FlowJo, ModFit) to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

-

Protocol 3: Assessment of Apoptosis using Annexin V-FITC/PI Staining

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label early apoptotic cells. Propidium iodide (PI) is a membrane-impermeant dye that can only enter cells with a compromised membrane, such as late apoptotic and necrotic cells.

Step-by-Step Methodology:

-

Cell Treatment and Harvesting:

-

Treat cells with the trifluoromethyl quinazoline compound as described in the cell cycle analysis protocol.

-

Harvest both adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

-

Staining:

-

Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of FITC Annexin V and 5 µL of PI solution (100 µg/mL).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour of staining.

-

Viable cells will be negative for both Annexin V-FITC and PI.

-

Early apoptotic cells will be positive for Annexin V-FITC and negative for PI.

-

Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.

-

Data Presentation

Table 1: In Vitro Anticancer Activity of Selected Trifluoromethyl Quinazoline Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 10b | PC3 (Prostate) | 3.02 | [10] |

| LNCaP (Prostate) | 3.45 | [10] | |

| K562 (Leukemia) | 3.98 | [10] | |

| 8b | PC3 (Prostate) | 5.51 | [11] |

| LNCaP (Prostate) | 4.51 | [11] | |

| K562 (Leukemia) | 8.49 | [11] | |

| 15h | K562 (Leukemia) | Significantly stronger than paclitaxel | [5] |

| 15d | K562 (Leukemia) | Significantly stronger than paclitaxel | [5] |

| 15i | K562 (Leukemia) | Significantly stronger than paclitaxel | [5] |

| QNZ-A | A549 (Lung) | Selective cytotoxicity | [9] |

| 04NB-03 | HCC (Liver) | Potent anti-HCC activity | [8] |

Note: The table presents a selection of reported data. Researchers should refer to the original publications for detailed experimental conditions.

Visualization of Mechanisms

Signaling Pathway Diagram

Caption: Inhibition of the EGFR signaling pathway by trifluoromethyl quinazolines.

Experimental Workflow Diagram

Caption: A general workflow for the preclinical evaluation of trifluoromethyl quinazolines.

References

-

Mahesh Y. Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies. [Link][2][12]

-

A Trifluoromethyl Quinazoline Compound Regulates the Epithelial–Mesenchymal Transition of Prostatic Hyperplasia Cells by Inhibiting the Secretion of TGF-β1 in Stromal Cells. PubMed Central. [Link][6]

-

Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents. ResearchGate. [Link][10]

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Institutes of Health. [Link][4]

-

Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. PubMed Central. [Link][1][13]

-

In vivo efficacy studies of novel quinazoline derivatives as irreversible dual EGFR/HER2 inhibitors, in lung cancer xenografts (NCI-H1975) mice models. PubMed. [Link][3]

-

Discovery of novel N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives as the inhibitors of tubulin polymerization in leukemia cells. PubMed. [Link][5]

-

The quinazoline derivative, 04NB-03, induces cell cycle arrest and apoptosis in hepatocellular carcinoma cells in a reactive oxygen species-dependent manner. PubMed. [Link][8]

-

Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. National Institutes of Health. [Link][14]

-

Representative quinazoline‐based EGFR inhibitors and trifluoromethyl‐containing anti‐cancer drugs. ResearchGate. [Link][15]

-

Novel trifluoromethylquinoline derivatives as potent tubulin polymerization inhibitors with antitumor activity. ResearchGate. [Link][7]

-

novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link][16]

-

Validated preclinical xenograft models for in vivo efficacy testing of INDs. Altogen Labs. [Link][17]

-